5-Amino-4,6-dichloroisobenzofuran-1(3H)-one
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Overview
Description
5-Amino-4,6-dichloroisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common route might include the chlorination of an isobenzofuran derivative followed by amination. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of less chlorinated or deaminated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, amines, alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield chlorinated quinones, while substitution reactions could produce various functionalized isobenzofurans.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one could be used as a building block for synthesizing more complex molecules. Its unique structure might make it valuable in developing new materials or catalysts.
Biology
In biological research, this compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it shows activity against specific biological targets.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways and understand how the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-chloroisobenzofuran-1(3H)-one
- 5-Amino-6-chloroisobenzofuran-1(3H)-one
- 4,6-Dichloroisobenzofuran-1(3H)-one
Uniqueness
5-Amino-4,6-dichloroisobenzofuran-1(3H)-one is unique due to the presence of both amino and dichloro substituents on the isobenzofuran ring. This combination of functional groups might confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H5Cl2NO2 |
---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
5-amino-4,6-dichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2,11H2 |
InChI Key |
YOJVCGUDXLMUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2C(=O)O1)Cl)N)Cl |
Origin of Product |
United States |
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